3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
Overview
Description
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has a unique structure that combines a benzimidazole ring with a propanol side chain, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 1-chloropropane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-one.
Reduction: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-amine.
Substitution: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-chloride.
Scientific Research Applications
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to proteins and enzymes, affecting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The propanol side chain may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethanol: Similar structure but with an ethanol side chain.
3-(1-Methyl-1H-benzoimidazol-2-yl)-propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
1-Methyl-1H-benzoimidazol-2-yl)-methanol: Has a methanol side chain.
Uniqueness
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is unique due to its specific combination of a benzimidazole ring and a propanol side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its unique structure also allows for specific interactions with biological targets, potentially leading to distinct biological activities.
Biological Activity
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole exhibit considerable antimicrobial properties. The antimicrobial activity of this compound was assessed using the disc diffusion method against various microorganisms, including:
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Active |
Bacillus subtilis | Active |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Candida albicans | Active |
Aspergillus flavus | Moderate |
The results indicated that the compound showed significant antibacterial and antifungal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro using various cancer cell lines. The cytotoxic effects were measured using the MTT assay, which assesses cell viability based on mitochondrial activity. The findings demonstrated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 30.0 | Cell cycle arrest |
A549 (Lung Cancer) | 22.8 | Inhibition of CK2 activity |
The compound induced significant apoptosis in MCF-7 cells, as evidenced by increased levels of cleaved PARP, suggesting a mechanism involving apoptosis induction through caspase activation .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly kinases. One notable target is casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival.
The inhibition data for CK2 is summarized as follows:
Compound | Ki (µM) | Observations |
---|---|---|
3-(1-Methyl-1H-benzimidazol-2-yl)-propan-1-ol | 0.28 | Strong inhibitor with pro-apoptotic properties |
These findings indicate that this compound could serve as a potential lead in developing new cancer therapeutics targeting CK2 .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed that at a concentration of 25 µM, there was a significant increase in apoptotic cells (57.5% after 72 hours), highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWBBQMDHDFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404550 | |
Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116040-91-6 | |
Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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